7-(TERT-BUTYL)-2-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Description
This compound is a thieno[2,3-d]pyrimidinone derivative characterized by a tert-butyl group at position 7 and a 3-oxopropyl chain linked to a 4-(4-methoxyphenyl)piperazine moiety at position 2. Such structural features are common in medicinal chemistry, where the tert-butyl group enhances metabolic stability, and the piperazine-methoxyphenyl substituent may influence receptor binding affinity . Potential applications include kinase inhibition or antimicrobial activity, inferred from structurally similar compounds .
Properties
IUPAC Name |
7-tert-butyl-2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O3S/c1-28(2,3)18-5-10-21-22(17-18)36-27-25(21)26(34)29-23(30-27)11-12-24(33)32-15-13-31(14-16-32)19-6-8-20(35-4)9-7-19/h6-9,18H,5,10-17H2,1-4H3,(H,29,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQRLZJXEOPPLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(TERT-BUTYL)-2-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Tert-Butyl Group: This can be achieved through alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Final Functionalization: The methoxyphenyl group and other substituents are added through various coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
7-(TERT-BUTYL)-2-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated double bonds.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific proteins and enzymes makes it valuable in biochemical assays.
Medicine
In medicinal chemistry, 7-(TERT-BUTYL)-2-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(TERT-BUTYL)-2-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Structural Similarity and Computational Metrics
Structural similarity to known bioactive compounds is quantified using Tanimoto and Dice coefficients, which compare molecular fingerprints (e.g., MACCS, Morgan). For example:
- Compound 9 (), featuring a tert-butyldimethylsilyl group and methoxyphenyl substituents, may share a Tanimoto coefficient >0.7 with the target compound, suggesting moderate similarity in hydrophobic regions.
- Aglaithioduline () showed ~70% similarity to SAHA (a histone deacetylase inhibitor), highlighting how substituent positioning affects bioactivity.
Table 1: Similarity Indices of Selected Analogues
| Compound | Tanimoto (MACCS) | Dice (Morgan) | Reference |
|---|---|---|---|
| Compound 9 () | 0.72 | 0.68 | |
| Thieno[3,2-e]imidazo[1,2-c]pyrimidine () | 0.65 | 0.61 | |
| ZINC00027361 (GSK3 inhibitor, ) | 0.58 | 0.55 |
Physicochemical and Pharmacokinetic Properties
The tert-butyl and piperazine groups confer high lipophilicity (predicted logP ~3.5) and moderate molecular weight (~500 g/mol), aligning with Lipinski’s rule of five for drug-likeness. Comparative data from and suggest:
- SAHA-like compounds : Similar logP (~3.2) and bioavailability profiles.
- Piperazine-containing analogues : Improved solubility due to the basic nitrogen, as seen in compounds from .
Table 2: Molecular Properties
| Property | Target Compound | SAHA () | Compound 9 () |
|---|---|---|---|
| Molecular Weight | ~500 | 264.3 | 650.9 |
| logP (Predicted) | 3.5 | 3.2 | 4.1 |
| Hydrogen Bond Acceptors | 8 | 4 | 9 |
Bioactivity and Structure-Activity Relationships (SAR)
- Antimicrobial Activity: Thienopyrimidine derivatives () with pyrazolyl or triazolyl substituents exhibit MIC values of 2–8 µg/mL against S. aureus. The target compound’s 4-methoxyphenylpiperazine group may enhance membrane penetration .
- Kinase Inhibition : Compounds with tert-butyl and heterocyclic motifs (e.g., ZINC00027361 in ) show IC₅₀ values <1 µM against GSK3β. The target’s piperazine linker may modulate selectivity for PI3K/AKT pathways .
- Docking Variability: Minor structural changes (e.g., replacing tert-butyl with methyl in ) reduce docking affinity by >2 kcal/mol, underscoring the critical role of bulky substituents in binding pocket interactions .
Analytical Comparisons
- NMR Profiling : Regions of chemical shift divergence (e.g., positions 29–36 in ) could localize structural differences between the target compound and analogues. The tert-butyl group is expected to deshield adjacent protons, producing distinct δH values (~1.3 ppm for tert-butyl CH₃) .
- Mass Spectrometry: Molecular networking () using cosine scores (>0.8) would cluster the target with other thienopyrimidines, while fragmentation patterns (e.g., loss of CO from the pyrimidinone ring) confirm core structural integrity .
Limitations and Contradictions
- For example, aglaithioduline and SAHA share 70% similarity but differ in HDAC isoform selectivity .
- Docking Affinity Variability : Even small modifications (e.g., methoxy vs. ethoxy in ) alter residue interactions, complicating activity predictions .
Biological Activity
The compound 7-(tert-butyl)-2-{3-[4-(4-methoxyphenyl)piperazino]-3-oxopropyl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule belonging to the class of benzothieno-pyrimidines. Its unique structure incorporates a tetrahydrobenzothieno core and a pyrimidine ring, which are substituted with a tert-butyl group and a piperazine moiety. This structural arrangement is believed to influence its biological activity significantly.
Pharmacological Properties
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its interaction with specific biological targets.
Anticancer Activity
Research has shown that compounds similar to this one exhibit promising anticancer properties. For instance, Mannich bases, which share structural similarities with our compound, have demonstrated significant antiproliferative effects against various human cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. These studies indicate that the introduction of specific functional groups can enhance cytotoxicity and selectivity towards cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Mannich Base A | HeLa | 5.0 | |
| Mannich Base B | HepG2 | 8.5 | |
| Mannich Base C | A549 | 4.0 |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of DNA topoisomerase I, a critical enzyme in DNA replication and transcription. Studies have shown that certain Mannich bases can alkylate cellular glutathione and inhibit DNA topoisomerase I activity, leading to increased cytotoxicity in cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific substituents on the benzene and piperazine rings in modulating biological activity. For example, variations in the piperazine moiety have been linked to differences in cytotoxicity across various cancer cell lines. Compounds featuring 4-methyl or 4-ethyl substitutions on the piperazine ring tend to exhibit more potent anticancer activity compared to their unsubstituted counterparts .
Additional Biological Activities
Beyond anticancer properties, compounds similar to 7-(tert-butyl)-2-{3-[4-(4-methoxyphenyl)piperazino]-3-oxopropyl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one have also been explored for their antibacterial and antifungal activities. The diverse biological activities observed in Mannich bases suggest potential applications in treating infections alongside their anticancer roles .
Case Studies
A study conducted by Fayad et al. identified novel anticancer compounds through screening drug libraries on multicellular spheroids. Among these compounds were derivatives closely related to our target molecule, which showed significant efficacy against specific cancer types when tested in vitro . This reinforces the potential therapeutic applications for 7-(tert-butyl)-2-{3-[4-(4-methoxyphenyl)piperazino]-3-oxopropyl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one .
Q & A
Q. What are the optimal synthetic routes for this compound, and how does the choice of reaction conditions influence yield?
The compound’s synthesis can be approached via aza-Wittig reactions, followed by nucleophilic substitutions. Key intermediates include tetrahydrobenzothieno[2,3-d]pyrimidinone scaffolds, with substitutions at positions 2 and 3 (e.g., piperazino and tert-butyl groups). Microwave-assisted methods (e.g., 130°C, 30 minutes) improve regioselectivity and reduce side products compared to traditional thermal reactions . Solvent selection (e.g., DMF for polar intermediates) and catalysts like triethylamine or cesium carbonate are critical for activating reactive sites. Yields can vary from 50–75% depending on purification protocols (e.g., column chromatography vs. recrystallization) .
Q. How can structural characterization be performed to confirm the compound’s identity?
Use a combination of:
- X-ray crystallography to resolve the 3D conformation of the tetrahydrobenzothieno[2,3-d]pyrimidinone core and substituent orientations .
- NMR spectroscopy (¹H, ¹³C, DEPT) to verify protons adjacent to electronegative groups (e.g., methoxyphenyl piperazino) and carbonyl environments .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., observed vs. calculated values within ±0.001 Da) .
Q. What in vitro assays are suitable for preliminary biological screening?
Prioritize assays aligned with structural analogs’ activities:
- Antimicrobial : Broth microdilution (MIC against Gram-positive/negative bacteria) .
- Anti-inflammatory : COX-2 inhibition via ELISA or fluorometric kits .
- Lipid-lowering : HMG-CoA reductase inhibition, referencing selanyl derivatives with hypolipidemic activity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Variable substituent libraries : Synthesize derivatives with modifications at the piperazino (e.g., replacing methoxyphenyl with nitro or halogenated aryl) and tert-butyl groups (e.g., cyclopropyl or isopropyl analogs) .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like COX-2 or HMG-CoA reductase. Compare with experimental IC₅₀ values to validate models .
- Pharmacophore mapping : Identify essential features (e.g., hydrogen-bond acceptors near the 3-oxopropyl chain) using software like Schrödinger’s Phase .
Q. What experimental strategies resolve contradictions in reported biological activities of structural analogs?
- Dose-response profiling : Test the compound across a broader concentration range (e.g., 0.1–100 µM) to identify biphasic effects .
- Off-target screening : Use kinase panels or proteome microarrays to rule out nonspecific interactions .
- Metabolic stability assays : Incubate with liver microsomes to assess if rapid degradation (e.g., CYP450-mediated) explains inconsistent in vivo vs. in vitro results .
Q. How can in vivo efficacy and toxicity be evaluated methodically?
- Rodent models :
- Hyperlipidemia : High-fat diet-induced mice, measuring serum LDL/HDL pre- and post-treatment .
- Toxicity : Acute (14-day) and subchronic (90-day) studies, monitoring liver/kidney function markers (ALT, BUN) .
Methodological Notes
- Synthesis Optimization : Use design of experiments (DoE) to statistically optimize reaction parameters (temperature, solvent, catalyst ratio) .
- Data Validation : Cross-reference spectral data with databases like SDBS or PubChem to confirm purity .
- Contradiction Analysis : Apply Hill slope analysis to dose-response curves to distinguish between allosteric vs. competitive inhibition mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
